2-Hydroxyethanesulfonic acid

Catalog No.
S530863
CAS No.
107-36-8
M.F
C2H6O4S
M. Wt
126.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethanesulfonic acid

CAS Number

107-36-8

Product Name

2-Hydroxyethanesulfonic acid

IUPAC Name

2-hydroxyethanesulfonic acid

Molecular Formula

C2H6O4S

Molecular Weight

126.13 g/mol

InChI

InChI=1S/C2H6O4S/c3-1-2-7(4,5)6/h3H,1-2H2,(H,4,5,6)

InChI Key

SUMDYPCJJOFFON-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)O

Solubility

7.93 M
1000 mg/mL

Synonyms

Acid, Hydroxyethylsulfonic, Acid, Isethionic, Hydroxyethylsulfonic Acid, Isethionate, Sodium, Isethionic Acid, Isethionic Acid Monoammonium Salt, Isethionic Acid Monopotassium Salt, Isethionic Acid Monosodium Salt, Sodium Isethionate

Canonical SMILES

C(CS(=O)(=O)O)O

Description

The exact mass of the compound 2-Hydroxyethanesulfonic acid is 126.0 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.93 m1000 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids. It belongs to the ontological category of alkanesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis:

  • Solvent: Due to its mild acidity and ability to form hydrogen bonds, 2-hydroxyethanesulfonic acid can be used as a solvent for various organic reactions. Research explores its use in dissolving polar and non-polar compounds [].

Material Science:

  • Synthesis of Nanomaterials: Isethionic acid plays a role in the synthesis of specific nanomaterials. Studies investigate its use as a ligand or complexing agent for metal ions involved in nanoparticle formation [].

Biological Research:

  • Metabolite Identification: 2-Hydroxyethanesulfonic acid has been identified as a metabolite in various organisms, including bacteria and fungi []. Research explores its role in cellular processes and metabolic pathways.

Environmental Studies:

  • Biodegradation Studies: Isethionic acid is a component of some personal care products. Research investigates its biodegradability and potential environmental impact [].

Analytical Chemistry:

  • Standard for analytical techniques: Due to its well-defined properties, 2-hydroxyethanesulfonic acid can be used as a standard in various analytical techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) [].

2-Hydroxyethanesulfonic acid, commonly known as isethionic acid, is an organosulfur compound characterized by a sulfonic acid group attached to a hydroxyethyl moiety. Its chemical formula is C2H6O4SC_2H_6O_4S, and it has a molecular weight of approximately 126.13 g/mol. This compound appears as a colorless, syrupy liquid that is highly soluble in water, making it suitable for various applications in both industrial and biological contexts .

Isethionic acid's primary function in personal care products is as a mild surfactant. Surfactants lower the surface tension of water, allowing it to spread more easily and promoting cleaning. The mechanism involves the dual nature of the isethionic acid molecule:

  • The hydrophobic (water-fearing) hydrocarbon chain interacts with dirt and oil.
  • The hydrophilic (water-loving) sulfonic acid group interacts with water.

This dual interaction allows isethionic acid to suspend dirt and oil in water, facilitating their removal during rinsing.

In biological research, the mechanism of action depends on the specific application. For example, isethionic acid's biocompatibility allows it to interact with proteins without denaturing them, making it useful in studying protein-protein interactions [].

  • Skin and eye irritation: While generally mild, concentrated solutions or prolonged exposure may cause irritation [].
  • Environmental impact: Large-scale use in consumer products may contribute to increased sulfate levels in wastewater, potentially impacting aquatic ecosystems [].

Data:

  • The exact toxicity data for isethionic acid is not readily available. However, it is classified as a non-hazardous material according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) [].

  • Dehydration Reaction: When dehydrated, isethionic acid can yield vinylsulfonic acid.
  • Formation of Derivatives: It serves as a precursor for various derivatives such as sodium lauroyl isethionate and sodium cocoyl isethionate, which are utilized as biodegradable surfactants in personal care products .
  • Industrial

Biologically, 2-hydroxyethanesulfonic acid plays a significant role in mammalian metabolism. It can be synthesized endogenously from taurine through enzymatic processes. Studies have shown that it is present in human plasma and urine, indicating its metabolic importance. Additionally, it has been suggested that heart tissues may convert taurine to isethionic acid, highlighting its potential physiological relevance .

The synthesis of 2-hydroxyethanesulfonic acid has evolved over time:

  • Traditional Method: The original method involved the reaction of sulfur trioxide with ethanol.
  • Modern Synthesis: Currently, the most common synthesis involves the reaction of ethylene oxide with aqueous sodium bisulfite. This method leads to the production of sodium isethionate, which is the sodium salt form of isethionic acid .
  • Oxidation of Mercaptans: Another method includes the selective oxidation of hydroxy mercaptans using hydrogen peroxide to form sulfonic acids, including isethionic acid .

2-Hydroxyethanesulfonic acid has diverse applications:

  • Surfactants: It is primarily used in the production of mild and biodegradable surfactants for personal care products like shampoos and skin cleansers.
  • Pharmaceuticals: Isethionic acid serves as a counter ion in various pharmaceutical formulations, including some antimicrobials .
  • Industrial Uses: It finds utility in the industrial synthesis of taurine and other biochemical compounds .

Research on the interactions involving 2-hydroxyethanesulfonic acid indicates its role in various biochemical pathways. For example, it has been studied for its metabolic conversion from taurine and its presence in biological fluids such as plasma and urine. These studies highlight its potential involvement in physiological processes and its significance as a metabolite .

Several compounds share structural or functional similarities with 2-hydroxyethanesulfonic acid. Below are some notable examples:

Compound NameSimilarity IndexDescription
4-Hydroxybutane-1-sulfonic acid0.69Contains a hydroxyl group attached to a butane sulfonate.
Sodium 3-chloro-2-hydroxypropane-1-sulfonate0.64A chlorinated derivative with similar sulfonate properties.
Sodium 1,2-dihydroxyethane-1,2-disulfonate0.64A disulfonate compound with two hydroxyl groups.
3-Aminopropane-1-sulfonic acid0.59An amino-substituted sulfonic acid derivative.
3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid0.57A complex amino derivative with multiple hydroxy groups.

These compounds illustrate the diversity within the class of organosulfur compounds and highlight the unique features of 2-hydroxyethanesulfonic acid, particularly its specific hydroxyethyl structure linked to a sulfonate group.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1.6

Exact Mass

126.0

Appearance

Solid powder

Melting Point

25°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97J3QN9884

Related CAS

1561-99-5 (mono-potassium salt)
1562-00-1 (mono-hydrochloride salt)
57267-78-4 (mono-ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 32 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 32 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 31 of 32 companies with hazard statement code(s):;
H314 (93.55%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (83.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

107-36-8

Wikipedia

Isethionic acid

General Manufacturing Information

Ethanesulfonic acid, 2-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

A gene cluster for taurine sulfur assimilation in an anaerobic human gut bacterium

Meining Xing, Yifeng Wei, Gaoqun Hua, Mengya Li, Ankanahalli N Nanjaraj Urs, Feifei Wang, Yiling Hu, Weixiang Zhai, Yangping Liu, Ee Lui Ang, Huimin Zhao, Yan Zhang
PMID: 31350331   DOI: 10.1042/BCJ20190486

Abstract

Aminoethylsulfonate (taurine) is widespread in the environment and highly abundant in the human body. Taurine and other aliphatic sulfonates serve as sulfur sources for diverse aerobic bacteria, which carry out cleavage of the inert sulfonate C-S bond through various O
-dependent mechanisms. Taurine also serves as a sulfur source for certain strict anaerobic fermenting bacteria. However, the mechanism of C-S cleavage by these bacteria has long been a mystery. Here we report the biochemical characterization of an anaerobic pathway for taurine sulfur assimilation in a strain of
from the human gut. In this pathway, taurine is first converted to hydroxyethylsulfonate (isethionate), followed by C-S cleavage by the O
-sensitive isethionate sulfo-lyase IseG, recently identified in sulfate- and sulfite-reducing bacteria. Homologs of the enzymes described in this study have a sporadic distribution in diverse strict and facultative anaerobic bacteria, from both the environment and the taurine-rich human gut, and may enable sulfonate sulfur acquisition in certain nutrient limiting conditions.


Identification of isethionic acid and other small molecule metabolites of Fragilariopsis cylindrus with nuclear magnetic resonance

Arezue F B Boroujerdi, Peter A Lee, Giacomo R DiTullio, Michael G Janech, Sarah B Vied, Daniel W Bearden
PMID: 22772138   DOI: 10.1007/s00216-012-6169-2

Abstract

Nuclear magnetic resonance (NMR) spectroscopy has been used to obtain metabolic profiles of the polar diatom Fragilariopsis cylindrus, leading to the identification of a novel metabolite in this organism. Initial results from an ongoing metabolomics study have led to the discovery of isethionic acid (2-hydroxyethanesulfonic acid, CAS: 107-36-8) as a major metabolite in F. cylindrus. This compound is being produced by the organism under normal culture conditions. This finding is the first report of a diatom producing isethionic acid. In addition to isethionic acid, four other metabolites, dimethylsulfoniopropionate (DMSP), betaine, homarine, and proline were present and may serve as osmoprotectants in F. cylindrus. NMR-based metabolite profiles of F. cylindrus were obtained along a growth curve of the organism. The relative concentration levels of the five metabolites were monitored over a growth period of F. cylindrus from 18 to 25 days. All showed an increase in relative concentration with time, except for proline, which began to decrease after day 21.


Characterization of organic anion-transporting polypeptide (Oatp) 1a1 and 1a4 null mice reveals altered transport function and urinary metabolomic profiles

Lei Gong, Nelly Aranibar, Yong-Hae Han, Youcai Zhang, Lloyd Lecureux, Vasanthi Bhaskaran, Purnima Khandelwal, Curtis D Klaassen, Lois D Lehman-McKeeman
PMID: 21561886   DOI: 10.1093/toxsci/kfr114

Abstract

Organic anion-transporting polypeptides (Oatp) 1a1 and 1a4 were deleted by homologous recombination, and mice were characterized for Oatp expression in liver and kidney, transport in isolated hepatocytes, in vivo disposition of substrates, and urinary metabolomic profiles. Oatp1a1 and Oatp1a4 proteins were undetected in liver, and both lines were viable and fertile. Hepatic constitutive messenger RNAs (mRNAs) for Oatp1a4, 1b2, or 2b1 were unchanged in Oatp1a1⁻/⁻ mice, whereas renal Oatp1a4 mRNA decreased approximately 50% (both sexes). In Oatp1a4⁻/⁻ mice, no changes in constitutive mRNAs for other Oatps were observed. Uptake of estradiol-17β-D-glucuronide and estrone-3-sulfate in primary hepatocytes decreased 95 and 75%, respectively, in Oatp1a1⁻/⁻ mice and by 60 and 30%, respectively, in Oatp1a4⁻/⁻ mice. Taurocholate uptake decreased by 20 and 50% in Oatp1a1⁻/⁻ and Oatp1a4⁻/⁻ mice, respectively, whereas digoxin was unaffected. Plasma area under the curve (AUC) for estradiol-17β-D-glucuronide increased 35 and 55% in male and female Oatp1a1⁻/⁻ mice, respectively, with a concurrent 50% reduction in liver-to-plasma ratios. In contrast, plasma AUC or tissue concentrations of estradiol-17β-D-glucuronide were unchanged in Oatp1a4⁻/⁻ mice. Plasma AUCs for dibromosulfophthalein increased nearly threefold in male Oatp1a1⁻/⁻ and Oatp1a4⁻/⁻ mice, increased by 40% in female Oatp1a4⁻/⁻ mice, and were unchanged in female Oatp1a1⁻/⁻ mice. In both lines, no changes in serum ALT, bilirubin, and cholesterol were noted. NMR analyses showed no generalized increase in urinary excretion of organic anions. However, urinary excretion of taurine decreased by 30-40% and was accompanied by increased excretion of isethionic acid, a taurine metabolite generated by intestinal bacteria, suggesting some perturbations in intestinal bacteria distribution.


Isethionate formation from taurine in Chromohalobacter salexigens: purification of sulfoacetaldehyde reductase

Zdeněk Krejčík, Klaus Hollemeyer, Theo H M Smits, Alasdair M Cook
PMID: 20133363   DOI: 10.1099/mic.0.036699-0

Abstract

Bacterial generation of isethionate (2-hydroxyethanesulfonate) from taurine (2-aminoethanesulfonate) by anaerobic gut bacteria was established in 1980. That phenomenon in pure culture was recognized as a pathway of assimilation of taurine-nitrogen. Based on the latter work, we predicted from genome-sequence data that the marine gammaproteobacterium Chromohalobacter salexigens DSM 3043 would exhibit this trait. Quantitative conversion of taurine to isethionate, identified by mass spectrometry, was confirmed, and the taurine-nitrogen was recovered as cell material. An eight-gene cluster was predicted to encode the inducible vectorial, scalar and regulatory enzymes involved, some of which were known from other taurine pathways. The genes (Csal_0153-Csal_0156) encoding a putative ATP-binding-cassette (ABC) transporter for taurine (TauAB(1)B(2)C) were shown to be inducibly transcribed by reverse transcription (RT-) PCR. An inducible taurine : 2-oxoglutarate aminotransferase [EC 2.6.1.55] was found (Csal_0158); the reaction yielded glutamate and sulfoacetaldehyde. The sulfoacetaldehyde was reduced to isethionate by NADPH-dependent sulfoacetaldehyde reductase (IsfD), a member of the short-chain alcohol dehydrogenase superfamily. The 27 kDa protein (SDS-PAGE) was identified by peptide-mass fingerprinting as the gene product of Csal_0161. The putative exporter of isethionate (IsfE) is encoded by Csal_0160; isfE was inducibly transcribed (RT-PCR). The presumed transcriptional regulator, TauR (Csal_0157), may autoregulate its own expression, typical of GntR-type regulators. Similar gene clusters were found in several marine and terrestrial gammaproteobacteria, which, in the gut canal, could be the source of not only mammalian, but also arachnid and cephalopod isethionate.


A Pathway for Isethionate Dissimilation in Bacillus krulwichiae

Yang Tong, Yifeng Wei, Yiling Hu, Ee Lui Ang, Huimin Zhao, Yan Zhang
PMID: 31126948   DOI: 10.1128/AEM.00793-19

Abstract

Hydroxyethyl sulfonate (isethionate) is widely distributed in the environment as an industrial pollutant and as a product of microbial metabolism. It is used as a substrate for growth by metabolically diverse environmental bacteria. Aerobic pathways for isethionate dissimilation in Gram-negative bacteria involve the cytochrome
-dependent oxidation of isethionate to sulfoacetaldehyde by a membrane-bound flavoenzyme (IseJ), followed by C-S cleavage by the thiamine pyrophosphate (TPP)-dependent enzyme sulfoacetaldehyde acetyltransferase (Xsc). Here, we report a bioinformatics analysis of Xsc-containing gene clusters in Gram-positive bacteria, which revealed the presence of an alternative isethionate dissimilation pathway involving the NAD
-dependent oxidation of isethionate by a cytosolic metal-dependent alcohol dehydrogenase (IseD). We describe the biochemical characterization of recombinant IseD from the haloalkaliphilic environmental bacterium
AM31D
and demonstrate the growth of this bacterium using isethionate as its sole carbon source, with the excretion of sulfite as a waste product. The IseD-dependent pathway provides the only mechanism for isethionate dissimilation in Gram-positive species to date and suggests a role of the metabolically versatile
in the mineralization of this ubiquitous organosulfur compound.
Isethionate of biotic and industrial sources is prevalent. Dissimilation of isethionate under aerobic conditions is thus far only known in Gram-negative bacteria. Here, we report the discovery of a new pathway in Gram-positive
Isethionate is oxidized by a cytosolic metal-dependent alcohol dehydrogenase (which we named IseD), with NAD
as the electron acceptor, generating sulfoacetaldehyde for subsequent cleavage by Xsc. This work highlights the diversity of organisms and pathways involved in the degradation of this ubiquitous organosulfonate. The new pathway that we discovered may play an important role in organosulfur mineralization and in the sulfur cycle in certain environments.


Solid Stress Facilitates Fibroblasts Activation to Promote Pancreatic Cancer Cell Migration

Maria Kalli, Panagiotis Papageorgis, Vasiliki Gkretsi, Triantafyllos Stylianopoulos
PMID: 29470747   DOI: 10.1007/s10439-018-1997-7

Abstract

Pancreatic fibroblasts are continuously gaining ground as an important component of tumor microenvironment that dynamically interact with cancer cells to promote tumor progression. In addition, these tumor-infiltrated fibroblasts can acquire an activated phenotype and produce excessive amounts of extracellular matrix creating a highly dense stroma, a situation known as desmoplasia. Desmoplasia, along with the uncontrolled proliferation of cancer cells, leads to the development of compressive forces within the tumor, generating the so-called solid stress. Solid stress is previously shown to affect cancer cell proliferation and migration, however there is no pertinent study taking into account the effects of solid stress on fibroblasts and whether these effects contribute to tumor progression. In this work, we applied a defined compressive stress on pancreatic fibroblasts, similar in magnitude to that experienced by cells in native pancreatic tumors. Our results suggest that solid stress stimulates fibroblasts activation and strongly upregulates Growth Differentiation Factor-15 (GDF15) expression. Moreover, co-culture of compression-induced activated fibroblasts with pancreatic cancer cells significantly promotes cancer cell migration, which is inhibited by shRNA-mediated silencing of GDF15 in fibroblasts. Conclusively, our findings highlight the involvement of biophysical factors, such as solid stress, in tumor progression and malignancy revealing a novel role for GDF15.


Incorporation of ionic ligands accelerates drug release from LDI-glycerol polyurethanes

Wesley N Sivak, Jianying Zhang, Stephane Petoud, Eric J Beckman
PMID: 19524075   DOI: 10.1016/j.actbio.2009.06.013

Abstract

This study seeks to determine the effect of ionic ligands on the drug delivery characteristics of biodegradable polyurethane materials synthesized from lysine diisocyanate (LDI) and glycerol. Two naturally occurring, structurally related ionic species, choline chloride (CC) and isethionic acid (ISE), along with 3,3-dimethyl-butanol (DMB), their neutral carbon analog, were covalently incorporated into LDI-glycerol polyurethane materials. Selected organometallic and tertiary amine catalysts were used to fashion films and foams, respectively. The potent anticancer compound DB-67, a fluorescent camptothecin derivative, was also covalently linked to the polyurethane constructs. It was first determined that the sulfonate functional group on ISE does not react to a significant degree with isocyanate. The morphological characteristics of the polyurethane films and foams were assessed via scanning electron microscopy, showing significant differences related to the ionic ligands. The ionic materials displayed increased swelling in aqueous media over the neutral control materials. Differences in the distribution of DB-67 throughout the films and foams were then detected by fluorescence microscopy. The drug delivery characteristics of the materials were then evaluated in vitro, revealing accelerated release from ionic materials. The results of this study demonstrate the unique effects that incorporation of ionic ligands into LDI-glycerol polyurethanes have on the morphology and drug distribution of the materials. These differences have a significant impact on the drug delivery characteristics of the materials, and this information should prove useful in the design and synthesis of biodegradable controlled release systems.


Gene clusters involved in isethionate degradation by terrestrial and marine bacteria

Sonja Weinitschke, Pia I Sharma, Ulrich Stingl, Alasdair M Cook, Theo H M Smits
PMID: 19933343   DOI: 10.1128/AEM.01818-09

Abstract

Ubiquitous isethionate (2-hydroxyethanesulfonate) is dissimilated by diverse bacteria. Growth of Cupriavidus necator H16 with isethionate was observed, as was inducible membrane-bound isethionate dehydrogenase (IseJ) and inducible transcription of the genes predicted to encode IseJ and a transporter (IseU). Biodiversity in isethionate transport genes was observed and investigated by transcription experiments.


Amended Safety Assessment of Isethionate Salts as Used in Cosmetics

Christina L Burnett, Bart Heldreth, Wilma F Bergfeld, Donald V Belsito, Ronald A Hill, Curtis D Klaassen, Daniel C Liebler, James G Marks Jr, Ronald C Shank, Thomas J Slaga, Paul W Snyder, F Alan Andersen
PMID: 28553736   DOI: 10.1177/1091581816685552

Abstract

The Cosmetic Ingredient Review (CIR) Expert Panel (Panel) rereviewed the safety of 12 isethionate salts as used in cosmetics and concluded that these ingredients are safe in the present practices of use and concentration, when formulated to be nonirritating. These isethionate salts are reported to function mostly as surfactants and cleansing agents in cosmetic products. The Panel reviewed the available animal and clinical data as well as information from previous CIR reports. Although there are data gaps, the shared chemical core structure, expected similarities in physicochemical properties, and similar functions and concentrations in cosmetics enabled grouping these ingredients and reading across the available toxicological data to support the safety assessment of each ingredient.


Highly efficient procedure for the synthesis of fructone fragrance using a novel carbon based acid

Baowei Hu, Chunqing Li, Sheng-Xian Zhao, Lin-Mei Rong, Shao-Qin Lv, Xuezheng Liang, Chenze Qi
PMID: 20714302   DOI: 10.3390/molecules15085369

Abstract

The novel carbon based acid has been synthesized via one-step hydrothermal carbonization of furaldehyde and hydroxyethylsulfonic acid. A highly efficient procedure for the synthesis of fructone has been developed using the novel carbon based acid. The results showed that the catalyst possessed high activity for the reaction, giving a yield of over 95%. The advantages of high activity, stability, reusability and low cost for a simple synthesis procedure and wide applicability to various diols and beta-keto esters make this novel carbon based acid one of the best choices for the reaction.


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